3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(3-methylsulfanylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S3/c1-30-19-4-2-3-17(15-19)24-22(27)21-20(9-14-31-21)32(28,29)26-12-10-25(11-13-26)18-7-5-16(23)6-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDZKVMLBBJXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Moiety: This step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Introduction of the Sulfonyl Group: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-(4-fluorophenyl)piperazin-1-yl)sulfonyl derivative.
Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonyl derivative with 3-(methylsulfanyl)phenylthiophene-2-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 453.5 g/mol. The structure features a thiophene ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include the formation of the piperazine derivative and subsequent coupling reactions to introduce the thiophene and sulfonamide functionalities. Research has indicated that modifications in the piperazine structure can enhance the compound's efficacy as a therapeutic agent. For instance, derivatives such as 4-(4-fluorobenzyl)piperazine have been explored for their inhibitory effects on tyrosinase, an enzyme implicated in hyperpigmentation disorders .
Tyrosinase Inhibition
One of the primary applications of this compound is its role as a tyrosinase inhibitor . Tyrosinase is crucial in melanin biosynthesis, and its inhibition can lead to therapeutic strategies for treating conditions like hyperpigmentation and melanoma. Studies have shown that compounds with similar structures exhibit significant competitive inhibition of tyrosinase activity, indicating that this compound could be developed into an effective treatment for skin disorders .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of compounds containing piperazine and thiophene moieties. Research suggests that modifications to these structures can enhance their efficacy against various bacterial strains. Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .
Neuropharmacological Effects
The piperazine fragment is often associated with neuropharmacological activity. Compounds featuring this moiety have been studied for their potential effects on neurotransmitter systems, particularly in relation to anxiety and depression treatments. The specific interactions of this compound with serotonin receptors could be explored further for antidepressant properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene Carboxamide Derivatives
(a) N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (2-Thiophenefentanyl)
- Structural Difference : Replaces the sulfonyl-piperazine group with a piperidine ring and lacks the methylsulfanyl substituent .
(b) 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structural Difference: Features an imino group at position 2 and isopropyl/methyl substituents on the thiophene ring, unlike the sulfonyl-piperazine in the target compound .
- Functional Impact : Reported analgesic and anti-inflammatory activities suggest thiophene carboxamides broadly modulate pain pathways, but substituent variations dictate receptor selectivity .
Piperazine-Linked Thiophene Derivatives
(a) N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide
- Structural Difference : Uses a trifluoromethoxy-phenyl group on the piperazine and a butyl linker instead of a sulfonyl group .
- Functional Impact : The trifluoromethoxy group may improve metabolic stability compared to the fluorophenyl group, but the longer alkyl linker could reduce binding affinity due to increased flexibility .
(b) 3-(Thiophen-2-ylthio)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22)
Methylsulfanyl-Substituted Analogs
(a) 3-(4-Chlorophenyl)-5-(Methylsulfanyl)-N-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxamide
Research Implications and Gaps
- Pharmacological Data: Limited evidence directly addresses the target compound’s activity.
- Synthetic Optimization : The sulfonyl linker and fluorophenyl group may be critical for stability and selectivity. Comparative in vitro assays could validate these hypotheses .
Biological Activity
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the fields of antioxidant , antibacterial , and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure includes a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to its biological properties. The synthesis typically involves multi-step organic reactions, optimizing conditions for high yield and purity. Key synthetic routes include the formation of the thiophene core and subsequent functionalization with piperazine and sulfonamide groups.
Antioxidant Activity
Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antioxidant properties. For example, one study reported that certain derivatives showed up to 62% inhibition in radical scavenging assays compared to ascorbic acid . The antioxidant activity is attributed to the electron-donating ability of the thiophene ring and the presence of functional groups that stabilize free radicals.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. A notable study indicated that derivatives displayed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with some compounds achieving an antibacterial index comparable to standard antibiotics like ampicillin . The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against liver (HUH7) and colon (HCT116) cancer cells, displaying lower IC50 values than standard chemotherapeutics like 5-fluorouracil . The anticancer mechanism is likely mediated through apoptosis induction and cell cycle arrest.
Molecular Interactions
Molecular docking studies have elucidated potential interactions between this compound and various biological targets. For example, docking simulations revealed strong binding affinities with proteins involved in bacterial resistance mechanisms . The presence of the piperazine ring is crucial for enhancing binding interactions due to its ability to form hydrogen bonds and hydrophobic interactions with target sites.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes linked to cancer progression or bacterial metabolism. By binding to active sites, it can effectively reduce enzyme activity, leading to decreased proliferation in cancer cells or impaired growth in bacteria .
Case Studies
Q & A
Q. Advanced Optimization :
- Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to improve sustainability .
- Continuous Flow Reactors : Enhance yield and reduce side reactions by optimizing residence time and temperature gradients .
What spectroscopic and chromatographic methods are critical for characterizing this compound?
Q. Basic Characterization :
Q. Advanced Analysis :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .
How can researchers design experiments to evaluate its biological activity, and what contradictions exist in reported data?
Q. Basic Assay Design :
- In Vitro Testing : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare with structurally similar compounds (Table 1) .
| Compound | IC₅₀ (µM) | Target Activity |
|---|---|---|
| Thiophene derivative (Ref) | 2.5 | Antitumor |
| Piperazine-sulfonamide | 5.46 | Anticancer |
Q. Advanced Contradiction Analysis :
- Substituent Effects : Conflicting IC₅₀ values may arise from the methylsulfanyl group’s electron-donating properties vs. fluorophenyl’s electron-withdrawing effects. Use QSAR models to correlate substituent polarity with activity .
What computational strategies are employed to predict its mechanism of action?
Q. Advanced Methods :
- Molecular Docking : Simulate binding to dopamine D₂/D₃ receptors (PDB: 6CM4) using AutoDock Vina. Focus on sulfonyl-thiophene interactions with Ser196/His349 residues .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify key binding motifs .
How can reaction yields be improved while minimizing byproducts?
Q. Advanced Methodological Solutions :
- DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., solvent polarity, temperature). For example, dimethylacetamide at 80°C increases coupling efficiency by 20% .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling steps .
What challenges arise in structure-activity relationship (SAR) studies for this compound?
Q. Advanced Challenges :
- Steric Effects : The methylsulfanyl group may hinder receptor access despite its lipophilicity. Synthesize analogs with shorter chains (e.g., methyl vs. ethyl) and compare logP values .
- Metabolic Stability : Use hepatic microsome assays to evaluate oxidative degradation of the thiophene ring .
How does this compound interact with membrane transporters or enzymes in pharmacokinetic studies?
Q. Advanced Methodology :
- PAMPA Assay : Measure passive permeability (logPe) to predict blood-brain barrier penetration .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
